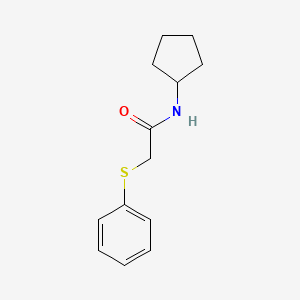
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to possess antitumor properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. One advantage is its potential use as a lead compound for the development of new drugs. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to possess various pharmacological properties, which make it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which needs to be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea. One direction is to investigate its potential use in the treatment of Parkinson's disease. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. Therefore, it has the potential to be used as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. Another direction is to investigate its potential use in the treatment of type 2 diabetes. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes. Finally, further research is needed to investigate the potential toxicity of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, as it has been found to possess potential toxic effects.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanamine. Another method involves the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanol in the presence of a base. The synthesis of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been achieved using microwave irradiation, which has been found to be a more efficient method.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively due to its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and antitumor properties. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of type 2 diabetes, as it has been found to enhance insulin sensitivity.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFHMZRSKJICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)

![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)

![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)

![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)